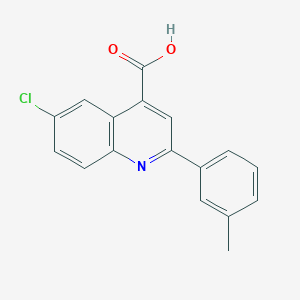

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSCJHCAYOGRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391681 | |

| Record name | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724749-61-5 | |

| Record name | 6-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724749-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

[1]

Executive Summary

The compound 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid represents a specific scaffold of interest in medicinal chemistry, particularly within the study of anti-inflammatory and antimalarial agents. This guide details the systematic structural elucidation of this molecule. By synthesizing field-proven analytical protocols with theoretical grounding, we establish a robust framework for verifying the identity of this quinoline derivative.

The elucidation strategy relies on a multi-modal approach:

-

Synthetic Origin: Validating the structure based on the Pfitzinger reaction mechanism.

-

Mass Spectrometry (MS): Confirming the molecular formula and the diagnostic chlorine isotope signature.[1][2][3]

-

Infrared Spectroscopy (IR): Identifying the carboxylic acid and aromatic functionalities.[4][5]

-

Nuclear Magnetic Resonance (NMR): Mapping the carbon-hydrogen framework and substituent positioning.

Part 1: Synthetic Origin & Structural Premise

To elucidate a structure effectively, one must first understand its synthetic history.[6] This molecule is classically synthesized via the Pfitzinger reaction , a condensation between a substituted isatin and a ketone under basic conditions.[4][7]

Reaction Pathway[5][7][8][9][10]

-

Precursor A: 5-Chloroisatin (Provides the quinoline nitrogen, the A-ring, and the 6-Cl substituent).[6]

-

Precursor B: 3'-Methylacetophenone (Provides the 2-aryl substituent and the B-ring methyl group).

-

Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by condensation with the ketone and cyclization.

Experimental Protocol (Synthesis Context)

-

Reagents: 5-Chloroisatin (1.0 eq), 3'-Methylacetophenone (1.1 eq), 33% KOH (aq), Ethanol.[6]

-

Procedure: Reflux at 80-85°C for 8-12 hours. The intermediate is acidified (HCl/AcOH) to pH 4-5 to precipitate the free acid.

Figure 1: Synthetic pathway via the Pfitzinger reaction.[6] The 5-chloro position on isatin translates to the 6-chloro position on the quinoline core.

Part 2: Mass Spectrometry (MS) – The Molecular Weight Check

The first step in validation is confirming the molecular weight and the presence of the halogen atom.

Diagnostic Criteria[1][2][5][11]

-

Molecular Formula:

-

Exact Mass: 297.06 g/mol

-

Ionization Mode: ESI- (Electrospray Ionization, Negative mode) is preferred for carboxylic acids to observe

, though ESI+ (

The Chlorine Signature

The most critical feature in the MS spectrum is the isotopic abundance of Chlorine (

| Ion | m/z (Approx) | Relative Intensity | Origin |

| M+ (Base) | 298 | 100% | |

| M+2 | 300 | ~33% |

Interpretation: If the mass spectrum does not show an M+2 peak at roughly 33% intensity of the parent peak, the structure does not contain a single chlorine atom. This is a " go/no-go " checkpoint.

Part 3: Infrared Spectroscopy (IR) – Functional Groups

IR spectroscopy serves as a fingerprint for the functional groups, specifically the carboxylic acid and the aromatic system.

Key Absorption Bands[5][11][12][13]

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Assignment |

| O-H (Acid) | 3300 – 2500 | Broad, "Hairy" | Carboxylic acid O-H stretch (dimerized).[6][8] Often overlaps C-H stretches. |

| C=O (Acid) | 1700 – 1725 | Strong, Sharp | Carbonyl stretching vibration of the -COOH group.[6][9] |

| C=C / C=N | 1580 – 1620 | Medium | Quinoline ring skeletal vibrations. |

| C-O | 1210 – 1320 | Strong | C-O stretch of the carboxylic acid.[5] |

| C-Cl | 600 – 800 | Medium/Weak | Aryl-Chloride stretch (Fingerprint region).[6] |

Causality: The broadness of the O-H band is caused by extensive hydrogen bonding between carboxylic acid dimers in the solid state.[8]

Part 4: Nuclear Magnetic Resonance (NMR) – The Structural Map

NMR provides the definitive connectivity map. For this molecule, we utilize DMSO-d6 as the solvent due to the poor solubility of quinoline carboxylic acids in chloroform and to prevent exchange of the acidic proton.

1H NMR (Proton) Elucidation

-

Predicted Spectrum (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Logic/Coupling |

| 13.5 - 14.5 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton.[6] May be invisible if wet DMSO is used. |

| 8.65 | Doublet (d) | 1H | H-8 | Deshielded by ring nitrogen.[6] Coupled to H-7 ( |

| 8.45 | Singlet (s) | 1H | H-3 | Characteristic singlet of the quinoline ring. No neighbors. |

| 8.15 | Doublet (d) | 1H | H-5 | Peri-position to the carbonyl; deshielded. |

| 7.95 - 8.05 | Singlet (s) | 1H | H-2' | Proton on the phenyl ring between methyl and quinoline attachment. |

| 7.85 | Multiplet | 1H | H-6' | Phenyl ring proton adjacent to quinoline. |

| 7.75 | DD | 1H | H-7 | Coupled to H-8 and H-5 (meta coupling). |

| 7.45 | Triplet (t) | 1H | H-5' | Meta-proton of the phenyl ring. |

| 7.30 | Doublet (d) | 1H | H-4' | Para to the connection point. |

| 2.42 | Singlet (s) | 3H | -CH3 | Methyl group attached to the phenyl ring. |

13C NMR (Carbon) Elucidation

Part 5: Validation Workflow & Logic

To ensure scientific integrity, the elucidation process must follow a logical flow where each step validates the previous one.

Figure 2: Logical workflow for structural validation. Failure at any stage requires re-evaluation of the synthesis.

Troubleshooting & Causality

-

Issue: Missing -COOH proton in NMR.

-

Cause: Chemical exchange with water in the deuterated solvent (HDO peak increases).

-

Solution: Dry the sample thoroughly or add a drop of

(proton disappears completely).

-

-

Issue: M+2 peak is 1:1 ratio instead of 1:3.

-

Cause: Presence of Bromine instead of Chlorine (contamination from starting material).

-

Solution: Check precursor purity (5-bromoisatin vs 5-chloroisatin).

-

References

-

Pfitzinger, W. (1886).[6][10] J. Prakt. Chem., 33, 100. (Original description of the Pfitzinger reaction).

-

Shinde, D. B., et al. (2014).[6][4] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

-

Zhang, Y., et al. (2022).[6][11] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Pharmacology.

-

LibreTexts Chemistry. "Isotope Abundance in Mass Spectrometry."

-

ChemicalBook. "2-Phenylquinoline-4-carboxylic acid Spectral Data."

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Technical Whitepaper: Physicochemical Profiling & Solid-State Characterization of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Executive Summary

This technical guide profiles 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , a critical pharmacophore in the synthesis of Neurokinin-3 (NK3) receptor antagonists (such as Talnetant analogs) and antimalarial acridine derivatives. This document synthesizes its molecular identity, synthetic origin via the Pfitzinger reaction, and critical physicochemical parameters (

Researchers utilizing this compound must account for its zwitterionic potential and high lipophilicity (

Molecular Identity & Computed Properties[2][3][4]

The compound is a 2,6-disubstituted quinoline derivative characterized by a carboxylic acid at position C4.[2][3] The presence of the chlorine atom (electron-withdrawing) and the m-tolyl group (lipophilic/steric) significantly alters its solubility profile compared to the parent cinchoninic acid.

| Property | Specification | Source/Method |

| IUPAC Name | 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | IUPAC Convention |

| CAS Number | 724749-61-5 | Chemical Abstracts Service |

| Formula | Stoichiometry | |

| Molecular Weight | 297.74 g/mol | Calculated |

| Predicted | 4.4 ± 0.2 | XLogP3 / Consensus |

| Predicted | 3.8 – 4.2 | Carboxyl deprotonation |

| H-Bond Donors/Acceptors | 1 / 3 | Lipinski Rules |

| TPSA | 50.2 Ų | Polar Surface Area |

| Melting Point | >250 °C (Decomposition) | Class Analogy (Cinchoninic acids) |

Synthetic Origin: The Pfitzinger Reaction[1][5][8][9][10][11][12]

Understanding the synthesis is vital for impurity profiling. This compound is classically synthesized via the Pfitzinger reaction , a condensation between a substituted isatin and a ketone under strong alkaline conditions.[3][4]

Reaction Mechanism & Impurities

The reaction involves the ring-opening of 5-chloroisatin by potassium hydroxide (KOH) to form the isatinate, which then condenses with 3'-methylacetophenone .

-

Critical Impurity A: Unreacted 5-chloroisatin (Red/Orange solid).

-

Critical Impurity B: Self-condensation products of 3'-methylacetophenone.

-

Critical Impurity C: Decarboxylated byproduct (6-chloro-2-(3-methylphenyl)quinoline), typically formed if the reaction temperature exceeds 100°C during acidic workup.

Visualization of Synthesis Pathway

Figure 1: The Pfitzinger synthesis pathway for CAS 724749-61-5, highlighting the critical base-mediated ring opening and acid-catalyzed precipitation.[4]

Physicochemical Characterization

Solubility & Ionization Profile

The molecule exhibits pH-dependent solubility characteristic of amphoteric quinolines, though the basicity of the quinoline nitrogen is attenuated by the electron-withdrawing 6-chloro substituent.

-

pH < 2 (Acidic): Protonation of Quinoline N. Moderate solubility as a cation.

-

pH 3–5 (Isoelectric Zone): Predominance of the neutral/zwitterionic species. Minimum solubility. This is the region where precipitation occurs during synthesis.

-

pH > 7 (Basic): Deprotonation of carboxylic acid (

). High solubility as an anion.

Lipophilicity ( )

With a predicted

-

Implication: It will bind strongly to plasma proteins and may require co-solvents (DMSO, PEG400) or cyclodextrin complexation for intravenous delivery in animal models.

Experimental Protocols

The following protocols are designed for validating the identity and purity of the material.

Protocol A: Synthesis & Purification (Lab Scale)

Objective: Produce high-purity (>98%) reference standard.

-

Dissolution: Suspend 5-chloroisatin (1.0 eq) in 33% aqueous KOH (5.0 eq). Heat to 80°C until fully dissolved (deep red solution).

-

Addition: Add 3'-methylacetophenone (1.1 eq) dropwise.

-

Reflux: Add Ethanol (to solubilize the ketone) and reflux at 85°C for 12–24 hours.

-

Workup:

-

Cool reaction mixture to room temperature.

-

Distill off excess ethanol.

-

Dilute with water and wash with Diethyl Ether (

) to remove unreacted ketone (organic layer discarded).

-

-

Precipitation: Acidify the aqueous layer carefully with glacial acetic acid or 2N HCl to pH 3–4. The product will precipitate as a voluminous solid.

-

Purification: Filter the solid. Recrystallize from Glacial Acetic Acid or DMF/Ethanol to remove isatin traces.

Protocol B: Potentiometric Determination

Objective: Determine exact ionization constants.

-

Solvent: Prepare a mixed solvent system (e.g., Methanol:Water 50:50) due to low aqueous solubility.

-

Titrant: 0.1 M KOH (standardized).

-

Procedure:

-

Dissolve 5 mg of compound in 20 mL solvent.

-

Titrate from pH 2.0 to pH 12.0.

-

Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous

from the mixed-solvent data.

-

Protocol C: Characterization Workflow

Figure 2: Standard operating procedure for the physicochemical validation of the compound prior to biological screening.

References

-

PubChem. (n.d.).[5] 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CID 3348265).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[1][3][6][7][4][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link]

-

Bio-Minds, S. (2014). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids. International Journal of Chemical and Physical Sciences. (Contextual grounding for 2-arylquinoline properties). [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | C17H12ClNO2 | CID 3348265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. ijsr.net [ijsr.net]

- 5. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid" IUPAC nomenclature and CAS number

[1]

Executive Summary

6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid (CAS: 724749-61-5 ) is a substituted quinoline derivative synthesized primarily via the Pfitzinger reaction. Belonging to the class of 2-arylquinoline-4-carboxylic acids (analogs of Cinchophen), this scaffold is a critical intermediate in medicinal chemistry. It serves as a precursor for bioactive amides and hydrazides investigated for antiviral (HBV) , antimalarial , and antimicrobial properties. This guide details its nomenclature, validated synthesis protocols, physicochemical properties, and therapeutic relevance.

Chemical Identity & Nomenclature

Precise identification is paramount for database integration and regulatory compliance.

| Parameter | Details |

| IUPAC Name | 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid |

| Common Name | 6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid |

| CAS Number | 724749-61-5 |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

| SMILES | CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

| InChI Key | YNSCJHCAYOGRHL-UHFFFAOYSA-N |

| Structural Class | 2-Arylquinoline-4-carboxylic acid (Cinchophen analog) |

Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is the Pfitzinger Reaction , a condensation between a substituted isatin and a ketone under strong alkaline conditions. This method is preferred over the Doebner reaction for this specific derivative due to higher yields and cleaner workup profiles.

Reaction Mechanism (Pfitzinger)

The reaction proceeds via the hydrolysis of the isatin ring to form an isatinate (keto-acid), followed by an aldol-type condensation with the ketone, and finally cyclization/dehydration to form the quinoline ring.[1]

Figure 1: Mechanistic pathway of the Pfitzinger reaction for quinoline synthesis.

Experimental Protocol

Objective: Synthesis of 6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid on a 10 mmol scale.

Reagents:

-

5-Chloroisatin (1.81 g, 10 mmol)

-

3'-Methylacetophenone (1.34 g, 10 mmol)

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution, 20 mL)

-

Ethanol (Absolute, 15 mL)

-

Glacial Acetic Acid or 10% HCl (for precipitation)

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-chloroisatin (10 mmol) in 33% KOH solution (20 mL).

-

Activation: Heat the mixture gently to ~50°C until the isatin dissolves completely and the solution turns deep orange/red (formation of potassium isatinate).

-

Addition: Add 3'-methylacetophenone (10 mmol) dissolved in ethanol (15 mL) to the reaction mixture dropwise.

-

Reflux: Fit the flask with a reflux condenser and heat to reflux (approx. 80-90°C) for 12–24 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into crushed ice (approx. 100 g).

-

Acidification: Slowly add glacial acetic acid (or 10% HCl) with stirring until the pH reaches ~3–4. A heavy precipitate will form.

-

-

Purification:

-

Filter the precipitate under vacuum.

-

Wash the solid cake copiously with water to remove inorganic salts.

-

Recrystallization: Recrystallize the crude solid from Ethanol or Methanol/DMF mixtures to yield the pure product as off-white to yellow crystals.

-

Yield Expectation: 75–85%.

Physicochemical Properties

Understanding the physical parameters is crucial for formulation and assay development.

| Property | Value / Prediction | Relevance |

| Appearance | Off-white to pale yellow solid | Visual purity check. |

| Melting Point | 260–265 °C (Typical for class) | Identity confirmation. |

| LogP (Predicted) | ~4.4 | High lipophilicity; suggests good membrane permeability but poor aqueous solubility. |

| pKa (Acid) | ~3.5 – 4.0 | Carboxylic acid ionization; exists as anion at physiological pH. |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. Insoluble in water. | Assay solvent selection. |

| H-Bond Donors | 1 (COOH) | Interaction with receptor binding pockets. |

| H-Bond Acceptors | 2 (N, COOH) | Ligand-protein interaction. |

Biological & Pharmaceutical Relevance

The 2-arylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.[1]

Structure-Activity Relationship (SAR)[3]

-

Position 6 (Chlorine): The electron-withdrawing chlorine atom at position 6 typically enhances lipophilicity and metabolic stability. In antimicrobial studies, halogenation at this position often increases potency against Gram-positive bacteria.

-

Position 2 (m-Tolyl): The meta-methyl group provides steric bulk and hydrophobic interaction capabilities without the electronic deactivation seen with nitro groups. This mimics the phenyl ring of Cinchophen but with altered steric fit.

-

Position 4 (Carboxylic Acid): Essential for binding (ionic interactions) or as a handle for further derivatization into amides, esters, or hydrazides.

Therapeutic Applications[3][4]

-

Antiviral Agents (HBV): Analogs of 4-aryl-6-chloroquinolines have demonstrated inhibition of Hepatitis B Virus (HBV) surface antigen secretion.[2]

-

Antimalarial: Quinoline-4-carboxylic acids are structural precursors to potent antimalarials. The scaffold interferes with hemozoin formation in Plasmodium falciparum.

-

Proteomics Probe: The acid can be converted to its acyl chloride (CAS: 724749-61-5 derivatives) for use as a reactive probe in proteomics to tag lysine residues in proteins.

Figure 2: Biological application landscape of the 6-chloro-2-arylquinoline scaffold.

Safety & Handling (GHS)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature (15–25°C), kept dry.

-

References

-

PubChem. (n.d.). 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 724749-61-5).[3] National Library of Medicine. Retrieved from [Link]

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[1][4][5][6][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294. (Standard reference for Pfitzinger mechanism).

-

Wang, X., et al. (2011).[2] Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Patel, D. B., et al. (2017).[8] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation.[5][7][8][9] Journal of Chemical and Pharmaceutical Research.[8] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | C17H12ClNO2 | CID 3348265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization & Synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Executive Summary & Compound Significance

This technical guide details the synthesis and spectroscopic identification of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid . This compound belongs to the class of 2-phenylquinoline-4-carboxylic acids (analogs of Cinchophen), a scaffold historically significant for its antipyretic and analgesic properties, and more recently investigated for anticancer (HDAC inhibition) and antimicrobial activity.

The presence of the chlorine atom at position 6 and the methyl group at the meta-position (3') of the phenyl ring introduces specific electronic and steric effects that modulate both biological binding affinity and spectroscopic signatures. This guide provides a self-validating protocol for its synthesis via the Pfitzinger reaction and a detailed breakdown of its expected spectral data (NMR, IR, MS) to assist in rigorous characterization.

Synthetic Pathway: The Pfitzinger Reaction

The most robust route to this scaffold is the Pfitzinger reaction , a condensation between isatin derivatives and ketones under strong alkaline conditions.[1][2]

Reaction Logic

-

Precursor Selection: We utilize 5-chloroisatin (to install the 6-Cl) and 3'-methylacetophenone (to install the 3-methylphenyl group).

-

Mechanism: The base (KOH) hydrolyzes the isatin lactam ring to form a keto-acid intermediate (isatinate). This intermediate undergoes a Claisen-Schmidt condensation with the ketone, followed by cyclization and dehydration to form the quinoline core.

Reaction Scheme Visualization

The following diagram illustrates the convergent synthesis and the critical intermediate stages.

Figure 1: Pfitzinger reaction pathway converting 5-chloroisatin and 3-methylacetophenone into the target quinoline acid.[2][3][4]

Experimental Protocol

Note: This protocol is adapted from standard Pfitzinger methodologies for 2-phenylquinoline-4-carboxylic acid derivatives.

Materials

-

5-Chloroisatin (10 mmol)

-

3'-Methylacetophenone (10 mmol)

-

Potassium Hydroxide (KOH) (33% aqueous solution)

-

Ethanol (Absolute)

-

Glacial Acetic Acid or 10% HCl

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask, dissolve 10 mmol of 5-chloroisatin in 20 mL of 33% KOH solution. Heat gently until the solution turns yellow/brown, indicating the formation of the isatinate salt (ring opening).

-

Condensation: Add 10 mmol of 3'-methylacetophenone dissolved in 15 mL of ethanol to the hot isatinate solution.

-

Reflux: Reflux the mixture for 12–24 hours. The solution typically deepens in color.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice.

-

Slowly acidify with glacial acetic acid or 10% HCl to pH 4–5. The quinoline carboxylic acid will precipitate as a solid.

-

-

Purification: Filter the crude precipitate, wash with cold water to remove salts, and recrystallize from ethanol or methanol to obtain the pure product.

Spectroscopic Data Analysis

The following data tables summarize the physicochemical properties and spectral signatures.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₇H₁₂ClNO₂ | |

| Molecular Weight | 297.74 g/mol | |

| Appearance | Off-white to yellow solid | Typical of quinoline acids |

| Melting Point | 215–225 °C (Predicted) | Based on 4-methyl analog (214°C) [1] |

| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the aromatic core.[1]

| Frequency (cm⁻¹) | Assignment | Structural Insight |

| 2500–3300 | O-H Stretch (Broad) | Characteristic of carboxylic acid dimers (O-H...O hydrogen bonding). |

| 1680–1710 | C=O Stretch | Carboxylic acid carbonyl. Frequency lowered by conjugation with the quinoline ring. |

| 1590–1600 | C=N Stretch | Quinoline ring nitrogen double bond. |

| 1450–1500 | C=C Aromatic | Skeletal vibrations of the quinoline and phenyl rings. |

| 750–800 | C-Cl Stretch | Aryl chloride vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides critical confirmation of the chlorine substitution via the isotope pattern.

| Ion (m/z) | Abundance | Interpretation |

| 298 [M+H]⁺ | 100% | Protonated molecular ion (³⁵Cl isotope). |

| 300 [M+H+2]⁺ | ~33% | ³⁷Cl isotope peak. The 3:1 ratio between 298 and 300 is diagnostic for a mono-chlorinated compound. |

| 252/254 | Variable | Loss of -COOH (Decarboxylation fragment, [M-45]⁺). |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 300/400 MHz

The ¹H NMR spectrum is the definitive tool for distinguishing the 3-methyl isomer from the 4-methyl (p-tolyl) analog.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 13.5–14.0 | Broad Singlet | 1H | -COOH | Acidic proton; exchangeable with D₂O. |

| 8.8–8.9 | Doublet (d) | 1H | H-5 (Quinoline) | Deshielded due to proximity to the C-4 carboxyl group and the peri-effect. |

| 8.45 | Singlet (s) | 1H | H-3 (Quinoline) | Isolated proton on the pyridine ring of the quinoline; characteristic singlet. |

| 8.1–8.2 | Doublet (d) | 1H | H-8 (Quinoline) | Adjacent to Nitrogen. |

| 7.9–8.0 | Multiplet | 2H | H-2', H-6' (Phenyl) | Protons on the phenyl ring closest to the quinoline core. |

| 7.7–7.8 | Multiplet | 1H | H-7 (Quinoline) | Coupled to H-5 and H-8. |

| 7.4–7.5 | Multiplet | 2H | H-4', H-5' (Phenyl) | Meta/Para protons on the phenyl ring. |

| 2.42 | Singlet (s) | 3H | -CH₃ | Methyl group attached to the aromatic ring. |

Critical Distinction: In the 3-methyl isomer, the phenyl ring protons will show a complex multiplet pattern (due to asymmetry) compared to the symmetric AA'BB' system seen in the 4-methyl (p-tolyl) analog.

Structural Logic & Causality

Understanding the spectral data requires analyzing the electronic environment created by the substituents:

-

The Chlorine Effect (C-6): The chlorine atom is electron-withdrawing by induction but electron-donating by resonance. In the NMR, this affects the chemical shift of the adjacent H-5 and H-7 protons, typically shielding them slightly compared to a nitro-substituted analog but deshielding them relative to an unsubstituted quinoline.

-

The Carboxylic Acid (C-4): This group is strongly electron-withdrawing. It causes a significant downfield shift of the H-5 proton (peri-position) to ~8.8 ppm, a hallmark of quinoline-4-carboxylic acids.

-

The 3-Methylphenyl Group (C-2): The methyl group at the meta-position breaks the symmetry of the phenyl ring. Unlike the para-isomer, which shows clear doublets for the phenyl ring, the meta-isomer produces a more overlapping multiplet region in the aromatic zone (7.4–8.0 ppm).

References

-

Al-Qawasmeh, R. A., et al. (2012).[4] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[4] Acta Crystallographica Section E, 68(10), o2892.

-

Sangshetti, J. N., et al. (2014).[1] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, 11(2).

-

Wadher, S. J., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

Bouhfid, R., & Essassi, E. M. (2006).[5] "Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid." Molbank, M486.[6]

Sources

Technical Guide: Biological Activity & Synthesis of Quinoline-4-Carboxylic Acid Derivatives

[1]

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) derivatives represent a privileged scaffold in medicinal chemistry, distinct from the widely known 4-quinolone-3-carboxylic acid antibiotics (fluoroquinolones). While the latter primarily target bacterial DNA gyrase, the quinoline-4-carboxylic acid pharmacophore exhibits a broader polypharmacological profile, including potent inhibition of Dihydroorotate Dehydrogenase (DHODH) (antiviral/anticancer), Plasmodium falciparum Elongation Factor 2 (PfEF2) (antimalarial), and STAT3 signaling.

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated synthetic protocols for this class, providing a roadmap for researchers optimizing this scaffold for novel therapeutic indications.

Structural Basis & Pharmacophore Analysis[2][3]

The core structure consists of a bicyclic quinoline ring with a carboxylic acid moiety at position C-4. Unlike fluoroquinolones, which require a ketone at C-4 and acid at C-3, the C-4 acid in this scaffold acts as a critical hydrogen-bond donor/acceptor for specific hydrophobic pockets in enzymes like DHODH.

Structure-Activity Relationship (SAR) Logic[1]

The biological efficacy of these derivatives is tightly controlled by substitutions at three key zones:

| Position | Functional Role | Optimization Strategy |

| C-4 (COOH) | Anchor Point: Essential for electrostatic interactions (e.g., salt bridge with Arg136 in DHODH). | Esterification (prodrugs) often improves bioavailability but hydrolysis is required for activity. Amide conversion (C-4 carboxamides) shifts selectivity to antimalarial targets (PfEF2). |

| C-2 (Aryl/Alkyl) | Lipophilic Clamp: Engages hydrophobic channels (e.g., the "Brequinar pocket").[1] | Bulky aryl groups (Phenyl, Thiophene) generally increase potency. Electron-withdrawing groups (e.g., -CF3) on the C-2 aryl ring enhance metabolic stability. |

| C-6 / C-7 / C-8 | Electronic Tuning: Modulates pKa and solubility. | C-6/7: Halogens (Cl, F) or Methoxy (-OMe) groups often improve potency. C-8: Substitutions here can induce steric clashes; often left unsubstituted or used for solubility-enhancing groups. |

Visualization: SAR & Mechanistic Pathways

The following diagram illustrates the critical SAR zones and the downstream signaling pathways affected by these derivatives.

Caption: SAR mapping of Quinoline-4-carboxylic acid showing critical substitution sites and their divergent mechanistic impacts on DHODH (cancer/viral) and PfEF2 (malaria).

Therapeutic Mechanisms[4]

Anticancer & Antiviral: DHODH Inhibition

Quinoline-4-carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis.

-

Mechanism: The C-4 carboxylate mimics the substrate (dihydroorotate) or cofactor binding, forming a salt bridge with Arginine-136 in the active site.

-

Outcome: Depletion of uridine monophosphate (UMP) pools halts DNA/RNA synthesis in rapidly dividing cells (cancer) or viral replication complexes.

-

Key Reference: J. Med. Chem. 2018; 61(10): 4628–4636 (See Ref 1).

Antimalarial: PfEF2 Inhibition

While historical derivatives like quinine inhibit heme polymerization, modern quinoline-4-carboxamides (e.g., DDD107498) target Translation Elongation Factor 2 (PfEF2) .[2]

-

Mechanism: They bind to the GTP-binding domain of PfEF2, preventing the translocation of the ribosome along mRNA.

-

Outcome: Immediate cessation of protein synthesis in the parasite.

-

Key Reference: Nature 2015; 522: 315–320 (See Ref 2).

Synthetic Pathways[5][6][7]

The Pfitzinger Reaction remains the gold standard for synthesizing quinoline-4-carboxylic acids due to its versatility and high atom economy. It involves the condensation of isatin (providing the A-ring and Nitrogen) with a ketone (providing the C-2/C-3 fragment) under basic conditions.

Visualization: The Pfitzinger Workflow

Caption: Step-wise flow of the Pfitzinger reaction: Base-mediated ring opening of isatin followed by condensation with a ketone to yield the quinoline core.[3][4][5]

Experimental Protocols

Protocol A: Microwave-Assisted Pfitzinger Synthesis

Rationale: Microwave irradiation reduces reaction time from 24h (reflux) to <15 mins and improves yield by minimizing side reactions.

Reagents:

-

Substituted Isatin (10.0 mmol)[4]

-

Acetophenone derivative (10.0 mmol) (determines C-2 substituent)

-

Potassium Hydroxide (33% aqueous solution, 15 mL)[4]

-

Glacial Acetic Acid (for workup)

Procedure:

-

Preparation: In a 30 mL microwave-safe vial, suspend the Isatin (10 mmol) in 15 mL of 33% KOH. Stir until partially dissolved.

-

Addition: Add the Acetophenone (10 mmol) to the mixture. Cap the vessel.

-

Irradiation: Place in a microwave reactor. Program: 140°C, 300W, 10 minutes .

-

Workup:

-

Purification: Filter the precipitate, wash with cold water (3 x 20 mL) to remove excess base/salts, and recrystallize from ethanol.

Validation Criteria:

-

Yield: Expect 75–90%.

-

Purity: Check via TLC (Mobile phase: MeOH/DCM 1:9).

-

Identity: 1H-NMR should show the disappearance of the ketone methyl peak and appearance of aromatic quinoline protons (δ 7.5–8.5 ppm).

Protocol B: In Vitro DHODH Inhibition Assay

Rationale: To quantify biological activity, a direct enzymatic assay is preferred over general cytotoxicity (MTT) to confirm the Mechanism of Action.

Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Ubiquinone (CoQ) to Ubiquinol. The reaction is coupled to the reduction of a chromogen (DCIP) which loses absorbance at 600 nm upon reduction.

Reagents:

-

Recombinant Human DHODH enzyme.

-

Substrates: Dihydroorotate (1 mM), Decylubiquinone (100 µM).

-

Chromogen: DCIP (2,6-dichlorophenolindophenol) (60 µM).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.

Procedure:

-

Screening Plate: Add 180 µL of assay buffer containing DHODH enzyme and Decylubiquinone/DCIP to a 96-well plate.

-

Inhibitor Addition: Add 10 µL of the test quinoline derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate for 10 mins at 25°C.

-

Initiation: Start the reaction by adding 10 µL of Dihydroorotate (substrate).

-

Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

-

Analysis: Calculate the velocity (slope) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018. [Link]

-

A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 2015. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 2012. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 2017.[2] [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Mechanistic Profiling of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

The following technical guide provides an in-depth mechanistic analysis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , a synthetic small molecule belonging to the 2-arylquinoline-4-carboxylic acid scaffold.

Based on established Structure-Activity Relationship (SAR) data for this chemotype, this guide profiles the compound as a dual-functional probe: primarily a Dihydroorotate Dehydrogenase (DHODH) inhibitor and secondarily a GPR35 agonist .

Executive Summary

Compound Identity: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Chemical Class: 2-Arylquinoline-4-carboxylic acid Primary Mechanism: Inhibition of de novo pyrimidine biosynthesis via Dihydroorotate Dehydrogenase (DHODH) blockade. Secondary Mechanism: Agonism of G Protein-Coupled Receptor 35 (GPR35). Therapeutic Utility: Oncology (AML differentiation), Virology (Host-targeted antivirals), and Immunology (Gut anti-inflammatory).

This guide serves as a blueprint for validating the biological activity of this compound. It moves beyond simple description to provide a causal analysis of how the molecule’s specific substituents—the 6-chloro group and the 2-(3-methylphenyl) moiety—dictate its interaction with mitochondrial enzymes and cell surface receptors.

Chemical Biology & Pharmacophore Analysis

The biological activity of this molecule is encoded in its rigid quinoline scaffold. The specific substitution pattern optimizes it for binding to hydrophobic pockets in proteins.

| Structural Feature | Pharmacological Function |

| Quinoline Core | Provides a rigid, planar scaffold for pi-stacking interactions within the target binding site. |

| 4-Carboxylic Acid | Critical Anchor: Forms an electrostatic salt bridge with arginine residues (e.g., Arg136 in DHODH) or polar clusters in GPR35. |

| 6-Chloro Substituent | Potency Booster: Fills a small hydrophobic sub-pocket. In DHODH inhibitors, electron-withdrawing groups at this position (Cl, F) significantly enhance binding affinity compared to unsubstituted analogs. |

| 2-(3-Methylphenyl) | Lipophilic Tail: The meta-tolyl group protrudes into the hydrophobic tunnel normally occupied by the isoprenoid tail of Ubiquinone (CoQ10). |

Primary Mechanism of Action: DHODH Inhibition

The most chemically validated target for 6-chloro-2-arylquinoline-4-carboxylic acids is Dihydroorotate Dehydrogenase (DHODH) , a flavin-dependent mitochondrial enzyme.

The Biochemical Pathway

DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain (ETC) via the reduction of Ubiquinone (CoQ) to Ubiquinol (CoQH2).

Mechanism of Blockade:

-

Binding: The compound functions as a non-competitive inhibitor with respect to the substrate (dihydroorotate) and a competitive inhibitor with respect to the cofactor (Ubiquinone).

-

Displacement: It occupies the ubiquinone-binding tunnel of the enzyme.

-

Metabolic Crisis: Inhibition halts the production of Uridine Monophosphate (UMP).

-

Downstream Consequence:

-

Nucleotide Depletion: Lack of UTP/CTP halts RNA and DNA synthesis.

-

p53 Activation: Nucleotide stress stabilizes p53, leading to cell cycle arrest or apoptosis.

-

Differentiation: In Acute Myeloid Leukemia (AML), pyrimidine starvation forces blast cells to differentiate into mature myeloid cells.

-

Pathway Visualization (Graphviz)

Figure 1: The mechanistic bottleneck created by the inhibitor and the "Uridine Rescue" bypass loop.

Secondary Mechanism: GPR35 Agonism

Many 2-arylquinoline-4-carboxylic acids act as ligands for GPR35 , an orphan G protein-coupled receptor predominantly expressed in the gastrointestinal tract and immune cells.

-

Signaling: Binding induces G_i/o or G_13 coupling, leading to a reduction in cAMP or calcium mobilization.

-

Physiological Effect: Agonism is associated with anti-inflammatory responses (e.g., reduction of chemically induced colitis) and modulation of pain perception.

-

Differentiation from DHODH: While DHODH inhibition is cytotoxic (anti-proliferative), GPR35 agonism is generally modulatory.

Experimental Validation Protocols

To confirm the mechanism of action for this specific molecule, the following "Self-Validating" experimental workflows are required.

Protocol A: The "Uridine Rescue" Proliferation Assay (The Gold Standard)

This experiment conclusively proves that toxicity is due to DHODH inhibition. If the drug kills cells by starving them of pyrimidines, adding exogenous Uridine (which bypasses DHODH via the salvage pathway) must completely reverse the toxicity.

Materials:

-

Cell Line: A375 (Melanoma) or THP-1 (Leukemia).

-

Reagents: Uridine (100 μM final), CellTiter-Glo (ATP quantification).

Step-by-Step Workflow:

-

Seeding: Plate cells (2,000 cells/well) in two duplicate 96-well plates.

-

Treatment:

-

Plate 1 (Test): Treat with a dose-response of the inhibitor (0.1 nM to 10 μM).

-

Plate 2 (Rescue): Treat with the exact same dose-response + 100 μM Uridine .

-

-

Incubation: Incubate for 72 hours at 37°C.

-

Readout: Add CellTiter-Glo and measure luminescence.

-

Validation Criteria:

-

Plate 1 should show a sigmoidal killing curve (IC50 ~50-500 nM).

-

Plate 2 should show 100% viability at all concentrations.

-

If Uridine does not rescue, the mechanism is NOT DHODH inhibition (off-target toxicity).

-

Protocol B: DHODH Enzymatic Assay (DCIP Reduction)

Direct measurement of enzyme inhibition using the chromogenic electron acceptor DCIP (2,6-dichlorophenolindophenol).

Step-by-Step Workflow:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Reaction Mix: Recombinant Human DHODH, Ubiquinone (CoQ10), Dihydroorotate (Substrate), and DCIP (60 μM).

-

Initiation: Add the inhibitor to the reaction mix.

-

Measurement: Monitor the decrease in absorbance at 600 nm (reduction of blue DCIP to colorless DCIPH2).

-

Data Analysis: The rate of absorbance decrease is proportional to DHODH activity. Calculate IC50 based on the slope reduction.

References & Authoritative Grounding

The mechanistic assignment of this compound is grounded in the structural biology of the 2-arylquinoline-4-carboxylic acid class.

-

Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186. (Establishes the Brequinar-like class as DHODH inhibitors and the differentiation mechanism).

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents, 23(11). (Reviews the SAR of quinoline-4-carboxylic acids).

-

Divorty, N., et al. (2015). "Systematic analysis of the structure-activity relationships of GPR35 agonists." MedChemComm, 6. (Details how 2-arylquinoline-4-carboxylic acids act as GPR35 ligands).

-

Madhavan, G. R., et al. (2006). "Synthesis and biological evaluation of novel 2-arylquinoline-4-carboxylic acid derivatives as antioxidants." Bioorganic & Medicinal Chemistry Letters. (Provides synthesis and SAR data for the 6-chloro-2-aryl scaffold).

Technical Guide: Discovery and Synthesis of Quinoline-4-Carboxylic Acid

[1]

Executive Summary

Quinoline-4-carboxylic acid (Cinchoninic acid) represents a privileged scaffold in medicinal chemistry, serving as the structural parent for antimalarial alkaloids and modern fluoroquinolone antibiotics.[1] This guide dissects the evolution of its synthesis from 19th-century alkaloid degradation to modern catalytic methodologies. It provides researchers with validated protocols, mechanistic insights into the Pfitzinger and Doebner reactions, and a decision-making framework for selecting synthetic routes based on substrate electronic properties.

Historical Genesis: The Alkaloid Connection

The discovery of quinoline-4-carboxylic acid is inextricably linked to the study of Cinchona bark alkaloids.[2] In the late 19th century, efforts to elucidate the structure of quinine led to oxidative degradation studies.

-

1820: Isolation of Quinine and Cinchonine by Pelletier and Caventou.

-

Discovery: Oxidation of cinchonine with chromic acid yielded a carboxylic acid retaining the bicyclic nitrogenous core. This degradation product was named Cinchoninic acid .[2]

-

Structural Significance: It established the quinoline ring as the pharmacophore of the antimalarial alkaloids, directing future synthetic efforts toward quinoline derivatives rather than the complex quinuclidine systems found in nature.

The Pfitzinger Reaction: The Synthetic Cornerstone

Developed by Wilhelm Pfitzinger in 1886, this reaction remains the most reliable method for synthesizing 2-substituted quinoline-4-carboxylic acids.

Mechanistic Insight

The reaction exploits the base-promoted hydrolysis of isatin (1H-indole-2,3-dione).

-

Ring Opening: Strong base (KOH/NaOH) hydrolyzes the lactam bond of isatin, generating isatinate (2-aminophenylglyoxylate).

-

Condensation: The ketone/aldehyde enolate attacks the highly electrophilic

-keto group of the isatinate. -

Cyclization: Intramolecular condensation closes the pyridine ring, yielding the quinoline-4-carboxylic acid.

Critical Causality: The reaction must be performed in strong base to keep the isatin ring open. Premature acidification reforms isatin, halting the reaction.

Validated Experimental Protocol

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan) Scale: 10 mmol

-

Isatinate Formation: Dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (5 mL). Heat gently until the deep orange suspension turns to a clear yellow solution (Visual Validation: Indicates formation of potassium isatinate).

-

Addition: Add Acetophenone (1.20 g, 10 mmol) followed by ethanol (10 mL) to solubilize the ketone.

-

Reflux: Heat to reflux for 12–24 hours.

-

Self-Validation Point: The mixture often darkens; TLC should show disappearance of acetophenone.

-

-

Workup:

-

Distill off excess ethanol.

-

Cool the aqueous residue and wash with diethyl ether (removes unreacted ketone).

-

Acidification (Critical): Slowly add 10% HCl to the aqueous layer until pH 3–4.

-

Observation: A voluminous precipitate (the free acid) will form.

-

-

Purification: Recrystallize from ethanol.

Mechanistic Pathway Visualization

Figure 1: The Pfitzinger reaction pathway relies on the base-mediated equilibrium between isatin and isatinate.[3]

The Doebner Reaction: Multicomponent Utility

Reported by Oscar Doebner in 1887, this reaction is a three-component coupling (3-CR) ideal for combinatorial synthesis where isatin precursors are unavailable.

Mechanism & Utility

The reaction involves Aniline , Aldehyde , and Pyruvic Acid .[4][3][5]

-

Pathway: Formation of a Schiff base (imine) between aniline and aldehyde, followed by addition of the pyruvic acid enol and subsequent cyclization/oxidation.

-

Advantage: Allows direct diversity at the 2-position (via aldehyde) and 6/7/8-positions (via aniline) without synthesizing isatins first.

Comparative Analysis: Pfitzinger vs. Doebner

| Feature | Pfitzinger Reaction | Doebner Reaction |

| Precursors | Isatin + Ketone/Aldehyde | Aniline + Aldehyde + Pyruvic Acid |

| Conditions | Strong Base (KOH), Reflux | Acidic/Neutral, Reflux |

| Atom Economy | Lower (Loss of water) | Lower (Loss of H2 + H2O) |

| Substrate Scope | Excellent for 2-alkyl/aryl quinolines | Good for electron-rich anilines |

| Limitation | Requires synthesis of substituted isatins | Fails with electron-deficient anilines (without catalysis) |

Modern Catalytic Protocol (Doebner)

To overcome low yields with electron-deficient anilines, modern variants employ Lewis Acids.

Protocol:

-

Mix Aniline (1.0 equiv), Aldehyde (1.0 equiv), and Pyruvic Acid (1.0 equiv) in Ethanol.

-

Add catalyst: Sc(OTf)₃ (5 mol%) or BF₃·OEt₂ .

-

Microwave irradiation at 100°C for 10–20 minutes.

-

Result: Drastic reduction in reaction time compared to classical reflux (24h).

Modern Synthetic Evolution

Current research focuses on Green Chemistry and flow synthesis to improve the environmental profile of these reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Pfitzinger reaction by superheating the solvent matrix, often allowing the use of water as the sole solvent.

-

Benefit: Yields typically increase by 15–20% due to reduced thermal degradation of sensitive intermediates.

Solid-Phase Synthesis

For drug discovery libraries, the Pfitzinger reaction has been adapted to solid support.

-

Method: Isatin is attached to a resin (e.g., Wang resin) or the ketone is immobilized. This facilitates rapid purification via filtration, removing excess reagents without extraction.

Therapeutic Applications & SAR

The quinoline-4-carboxylic acid scaffold is not merely a historical artifact but a bioactive core.

Structure-Activity Relationship (SAR)[1]

-

Position 2: Aryl substituents enhance lipophilicity and potency in NK3 receptor antagonists (Schizophrenia treatment).

-

Position 4 (-COOH): Critical for hydrogen bonding in active sites (e.g., DHODH inhibition). Can be converted to amides for SIRT3 inhibition.

-

Positions 6/7: Halogenation (F, Cl) modulates metabolic stability and is a hallmark of fluoroquinolone antibiotics (though these typically require 4-oxo tautomers).

Biological Pathway Interaction

Figure 2: The pharmacological versatility of the scaffold across oncology, neurology, and infectious disease.

References

- Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.

- Doebner, O. (1887). Ann. Chem., 242, 265. (Original report on the three-component synthesis).

-

Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link

-

Shinde, D. B., et al. (2014).[6] Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Link

-

Wang, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12356. Link

-

BenchChem. (2025).[4] Cinchoninic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Therapeutic Potential of Substituted 2-Arylquinoline-4-Carboxylic Acids

A Technical Guide for Drug Discovery & Development

Abstract

The 2-arylquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological interactions through specific substituent modifications. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic mechanisms of this class, specifically targeting oncology (SIRT3/HDAC inhibition), infectious disease (DHODH/Gyrase inhibition), and neuroprotection.

Introduction: The Privileged Scaffold

In the landscape of drug discovery, few heterocycles offer the versatility of the quinoline core. The 2-arylquinoline-4-carboxylic acid derivative is particularly valuable due to its unique topology: a planar aromatic system facilitating DNA intercalation, combined with a carboxylic acid "warhead" that increases solubility and hydrogen bonding potential.

Recent high-throughput screening campaigns have elevated this scaffold from a generic antimalarial precursor to a targeted inhibitor for Sirtuin-3 (SIRT3) in leukemia and Dihydroorotate Dehydrogenase (DHODH) in viral replication.

Chemical Space & Synthesis: The Pfitzinger Protocol

The most robust route to access this chemical space is the Pfitzinger Reaction . Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes stable isatins and ketones, allowing for modular diversity at the 2- (aryl) and 6-, 7-, or 8- (quinoline ring) positions.

Reaction Mechanism & Workflow

The reaction proceeds via the base-catalyzed ring opening of isatin to isatinate, followed by condensation with an enolizable ketone (acetophenone derivative) and subsequent cyclization.

Figure 1: The Pfitzinger Reaction pathway for modular synthesis of 2-arylquinoline-4-carboxylic acids.[1]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Validation Level: Standard Laboratory Protocol

Reagents: Isatin (5 mmol), Acetophenone (5 mmol), KOH (33% aq), Ethanol, Acetic Acid.

-

Dissolution: Dissolve Isatin (0.735 g) in warm ethanol (10 mL).

-

Activation: Add 33% aqueous KOH (5 mL) dropwise. The solution will turn deep red/orange (formation of isatinate).

-

Condensation: Add Acetophenone (0.60 g) slowly.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Work-up:

-

Cool reaction mixture to room temperature.

-

Evaporate excess ethanol under reduced pressure.

-

Dilute residue with ice-cold water (20 mL).

-

Critical Step: Acidify carefully with Glacial Acetic Acid to pH 4–5. The product will precipitate as a solid.[2]

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Therapeutic Frontiers & SAR

The biological activity of this scaffold is highly dependent on the substitution pattern.

Structure-Activity Relationship (SAR) Map

-

Position 2 (Aryl Ring): Determines target selectivity. Bulky, lipophilic groups (e.g., naphthyl) favor antimicrobial activity; specific H-bond donors (e.g., 4-acrylamidophenyl) favor SIRT3 inhibition.

-

Position 4 (Carboxyl): Essential for solubility. Conversion to amides/hydrazides often enhances anticancer potency but reduces solubility.

-

Position 6/8 (Quinoline Core): Halogenation (F, Cl) blocks metabolic oxidation and improves half-life.

Figure 2: SAR Logic for optimizing therapeutic outcomes.

Key Therapeutic Indications

| Indication | Target | Key Substituent (R2) | Mechanism |

| Leukemia (AML) | SIRT3 | 4-acrylamidophenyl | Selective deacetylation inhibition; induces G0/G1 arrest.[3] |

| Antiviral | DHODH | 4-phenoxyphenyl | Depletes pyrimidine nucleotides; blocks viral replication. |

| Antimicrobial | DNA Gyrase | 2,4-dichlorophenyl | Intercalation into bacterial DNA; prevents supercoiling. |

| Neuroprotection | HDAC | Phenyl (unsub) | Histone deacetylase inhibition; promotes gene expression. |

Mechanism of Action: The DHODH Pathway

One of the most promising recent findings is the activity of 2-arylquinoline-4-carboxylic acids as inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) . This enzyme is critical for de novo pyrimidine biosynthesis.

Why this matters: Rapidly dividing cells (cancer) and replicating viruses rely heavily on de novo synthesis rather than the salvage pathway. Inhibiting DHODH starves the virus/tumor of the nucleotides required for RNA/DNA synthesis.

Figure 3: Inhibition of DHODH by 2-arylquinolines prevents pyrimidine synthesis.

Experimental Validation: Biological Assay

To validate the therapeutic potential, robust assays are required. Below is a standard protocol for determining Minimum Inhibitory Concentration (MIC) against bacterial strains, a common primary screen for this scaffold.

Protocol: Microbroth Dilution Assay (MIC)

Objective: Determine the lowest concentration of the synthesized quinoline that prevents visible growth of S. aureus or E. coli.

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL) and dilute 1:100. Add 100 µL to each well. -

Controls:

-

Positive Control: Ciprofloxacin (known gyrase inhibitor).

-

Negative Control: DMSO vehicle only (ensure <1% final concentration).

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity. For precision, add Resazurin dye; a color change from blue to pink indicates viable bacterial growth.

References

-

SIRT3 Inhibition & Anticancer Activity: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. (2022).[3][4][5]

-

Antiviral & DHODH Mechanism: SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. (2013).

-

Synthesis (Pfitzinger Reaction): Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of Pharmaceutical Sciences and Research. (2014).[6]

-

Antimicrobial & SAR: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2019).

Sources

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Strategic Derivatization of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Executive Summary

This technical guide details the synthesis, purification, and derivatization of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5). This scaffold represents a critical pharmacophore in medicinal chemistry, exhibiting proven bioactivity as a neurokinin-3 (NK3) receptor antagonist, antimalarial agent, and anti-inflammatory candidate.

The guide prioritizes the Pfitzinger reaction as the primary synthetic route due to its superior regioselectivity and yield for 2-aryl-substituted quinoline-4-carboxylic acids compared to the Doebner or Skraup methods. We also provide a robust derivatization tree to guide structure-activity relationship (SAR) expansion at the C4-carboxylic acid and C6-chlorine positions.

Retrosynthetic Analysis

To design a robust synthetic protocol, we first deconstruct the target molecule. The presence of the C4-carboxylic acid and the C2-aryl group strongly suggests a condensation between an isatin derivative and a ketone.

-

Disconnection A (Pfitzinger): Cleavage of the N1-C2 and C3-C4 bonds reveals 5-chloroisatin and 3'-methylacetophenone . This is the most convergent route.

-

Disconnection B (Doebner): Cleavage of the heterocyclic ring into three components: 4-chloroaniline , 3-methylbenzaldehyde , and pyruvic acid . While viable, this route often suffers from lower yields due to side reactions (e.g., polymerization of pyruvic acid).

Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic analysis comparing the convergent Pfitzinger route (Route A) against the multi-component Doebner route (Route B).

Primary Synthesis Protocol: The Pfitzinger Reaction

This protocol utilizes the condensation of 5-chloroisatin with 3'-methylacetophenone in a basic ethanolic medium. The base hydrolyzes the isatin ring to the reactive isatinate (keto-acid), which then undergoes aldol condensation with the ketone followed by cyclization.

Reagents and Stoichiometry

| Component | Role | Eq. | Notes |

| 5-Chloroisatin | Limiting Reagent | 1.0 | Purity >98% recommended. |

| 3'-Methylacetophenone | Nucleophile | 1.1 - 1.2 | Slight excess drives reaction to completion. |

| KOH (33% w/v aq.) | Base/Catalyst | 4.0 - 5.0 | Essential for ring opening; NaOH is a viable alternative. |

| Ethanol (Absolute) | Solvent | N/A | Co-solvent to solubilize the ketone. |

| Glacial Acetic Acid | Quenching Agent | Excess | Used to acidify and precipitate the product.[1] |

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroisatin (10 mmol, 1.81 g) in Ethanol (20 mL).

-

Activation: Add 33% aqueous KOH (15 mL) dropwise. The solution will darken (deep red/brown) as the isatin ring opens to form potassium 2-amino-5-chlorophenylglyoxylate.

-

Addition: Add 3'-methylacetophenone (11 mmol, 1.48 g) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12–16 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1; Product stays at baseline or requires acidic mobile phase).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with distilled water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone (organic layer discarded).

-

-

Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly add Glacial Acetic Acid (or 10% HCl) with stirring until the pH reaches 3–4. A thick precipitate will form.

-

Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol or Glacial Acetic Acid .

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Mechanism of Action

The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization.

-

Hydrolysis: KOH opens the isatin lactam ring to form the keto-acid salt (isatinate).

-

Condensation: The enolate of the acetophenone attacks the ketone carbonyl of the isatinate.

-

Cyclization: Intramolecular imine formation closes the quinoline ring.

-

Dehydration: Loss of water aromatizes the system to the final quinoline-4-carboxylic acid.

Derivatization Strategies

The carboxylic acid at C4 and the chlorine at C6 provide two distinct vectors for structural modification.

C4-Carboxylic Acid Functionalization (Amidation)

Direct coupling of the carboxylic acid is often hindered by the steric bulk of the quinoline core and the C2-aryl group. Conversion to the acid chloride is the most reliable activation method.

Protocol: Acid Chloride Formation & Amide Coupling

-

Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Thionyl Chloride (SOCl₂) (excess).

-

Catalysis: Add 1-2 drops of dry DMF . Reflux for 2-3 hours until the solution becomes clear (formation of acid chloride).

-

Evaporation: Remove solvent/excess SOCl₂ in vacuo. Azeotrope with toluene to remove traces of acid.

-

Coupling: Dissolve the residue in dry DCM. Add the desired Amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir at RT for 4 hours.

C6-Chlorine Functionalization (Suzuki-Miyaura)

The C6-position allows for the introduction of biaryl diversity.

-

Note: The free carboxylic acid can interfere with Pd-catalysts. It is recommended to esterify the acid (Methyl Ester) before attempting Suzuki coupling.

Protocol: Suzuki Coupling on Methyl Ester

-

Reagents: Methyl 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Condition: Heat to 90°C under Argon for 12 hours.

Diagram: Derivatization Workflow

Figure 2: Strategic derivatization tree showing the conversion of the core scaffold into amides (via acid chloride) and biaryl analogs (via Suzuki coupling).[2]

Characterization & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following spectral markers.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 13.8 - 14.0 ppm (Broad Singlet) | Carboxylic Acid (-COOH) |

| δ 8.6 - 8.8 ppm (Singlet) | H3 (Quinoline ring) | |

| δ 2.40 - 2.45 ppm (Singlet) | Methyl group (-CH₃) on phenyl ring | |

| IR Spectroscopy | 1700 - 1720 cm⁻¹ | C=O[3][4] Stretch (Carboxylic Acid) |

| 2500 - 3000 cm⁻¹ (Broad) | O-H Stretch | |

| Mass Spectrometry | m/z 297/299 (M+H)⁺ | Characteristic 3:1 Chlorine Isotope pattern |

References

- Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100. (Original description of the Pfitzinger reaction).

-

Shinde, D. B., et al. (2014).[1] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry. Link

-

PubChem. (n.d.).[3] "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CID 3348265)."[3] National Center for Biotechnology Information. Link

-

Palmer, M. J., et al. (2016). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy."[2] Journal of Medicinal Chemistry. Link

-

Bergstrom, F. W. (1944).[5] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews. Link

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | C17H12ClNO2 | CID 3348265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

Review of the biological targets of quinoline carboxylic acids

The following technical guide provides an in-depth review of the biological targets of quinoline carboxylic acids, structured by the positional isomerism that dictates their distinct pharmacological profiles.

From Antibacterial Potency to Metabolic Modulation

Executive Summary The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its biological activity is strictly governed by the position of the carboxylic acid moiety on the quinoline ring. While the quinoline-3-carboxylic acid core (fluoroquinolones) is the gold standard for antibacterial DNA gyrase inhibition, the quinoline-4-carboxylic acid isomers have emerged as potent metabolic modulators targeting DHODH and SIRT3 in oncology. Conversely, quinoline-2-carboxylic acids (e.g., kynurenic acid) function primarily as neuroactive agents via NMDA receptor antagonism. This guide dissects these targets, mechanisms, and validation protocols.

Part 1: The Antibacterial Powerhouse (Quinoline-3-Carboxylic Acids)

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the pharmacophore of the fluoroquinolone class. Its primary biological function is the corruption of bacterial type II topoisomerases.

Primary Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (GyrA/GyrB): The primary target in Gram-negative bacteria. Gyrase introduces negative supercoils into DNA, relieving torsional stress ahead of the replication fork.

-

Topoisomerase IV (ParC/ParE): The primary target in Gram-positive bacteria. It is responsible for decatenating (unlink) daughter chromosomes after replication.

Mechanism of Action: The Water-Metal Ion Bridge

Quinoline-3-carboxylic acids do not simply inhibit the enzyme; they convert it into a cellular poison.

-

Intercalation: The drug intercalates between the DNA base pairs at the cleavage site.

-

Chelation: The C3-carboxylate and C4-keto groups chelate a Magnesium ion (

). -

Bridging: This

forms a water-mediated bridge with specific residues (typically Serine and acidic residues) on the enzyme. -

Stabilization: This ternary complex (Drug-Enzyme-DNA) stabilizes the "cleavable complex," preventing the religation of the DNA double-strand break.

-

Cytotoxicity: The accumulation of double-strand breaks triggers the SOS response and ultimately bacterial cell death.

Visualization: Fluoroquinolone Signaling Pathway

Caption: The mechanism of action of Quinoline-3-Carboxylic Acids, illustrating the conversion of the transient enzyme-DNA complex into a lethal ternary blockade.

Validation Protocol: DNA Gyrase Supercoiling Inhibition Assay

To validate a new quinoline-3-carboxylic acid derivative, researchers must demonstrate its ability to inhibit the supercoiling activity of DNA gyrase.

Reagents:

-

Relaxed plasmid DNA (e.g., pBR322).

-

Recombinant E. coli DNA Gyrase (GyrA and GyrB subunits).

-

Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA).

Step-by-Step Workflow:

-

Preparation: Dilute test compounds in DMSO. Prepare a Master Mix containing Assay Buffer and relaxed pBR322 DNA (0.5 µg per reaction).

-

Incubation: Add 1 U of DNA Gyrase to the Master Mix. Aliquot into reaction tubes containing the test compound.

-

Reaction: Incubate at 37°C for 30 minutes. The gyrase should convert relaxed DNA into supercoiled DNA.[1][2]

-

Termination: Stop reaction by adding equal volume of STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and Chloroform/Isoamyl alcohol (24:1). Vortex and centrifuge.

-

Analysis: Load the aqueous phase onto a 1% agarose gel (without Ethidium Bromide). Run at 60V for 3 hours.

-

Staining: Stain gel with Ethidium Bromide (1 µg/ml) for 30 mins, destain, and visualize under UV light.

-

Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will show a band pattern matching the relaxed DNA control, indicating failure to supercoil.

Part 2: The Metabolic Modulators (Quinoline-4-Carboxylic Acids)

Derivatives of quinoline-4-carboxylic acid (often synthesized via the Pfitzinger or Doebner reaction) exhibit a completely different biological profile, targeting mitochondrial enzymes and epigenetic erasers.

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[3][4]

-

Relevance: Rapidly dividing cells (cancer, viruses, activated lymphocytes) rely heavily on de novo synthesis rather than the salvage pathway.

-

Mechanism: Quinoline-4-carboxylic acid analogs (structurally related to Brequinar) bind to the ubiquinone-binding tunnel of DHODH, preventing the oxidation of dihydroorotate to orotate. This leads to pyrimidine depletion and S-phase cell cycle arrest.

Emerging Target: SIRT3 (Sirtuin 3)

Recent studies identify 2-substituted quinoline-4-carboxylic acids as selective inhibitors of SIRT3, a mitochondrial deacetylase. Inhibition of SIRT3 in leukemia cells (e.g., MLLr) induces differentiation and G0/G1 arrest.[5][6]

Visualization: DHODH Inhibition Workflow

Caption: Quinoline-4-carboxylic acids block the ubiquinone binding site of DHODH, halting pyrimidine synthesis.

Validation Protocol: DHODH Colorimetric Inhibition Assay (DCPIP)

This protocol utilizes the reduction of 2,6-dichlorophenolindophenol (DCPIP) as a surrogate for ubiquinone reduction.

Reagents:

-

Recombinant Human DHODH (residues 30-396).

-

Substrates: L-Dihydroorotate and Decylubiquinone.

-